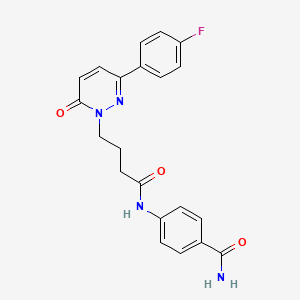

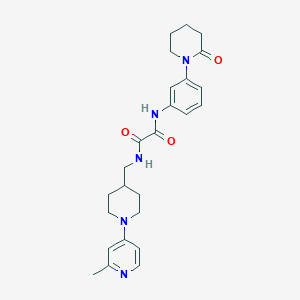

![molecular formula C25H19N3O4 B2567547 4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one CAS No. 1207009-18-4](/img/structure/B2567547.png)

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

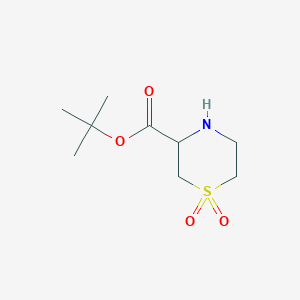

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes an isoquinoline ring, a phenyl ring, and an oxadiazole ring, along with dimethoxyphenyl groups.Physical And Chemical Properties Analysis

The compound is a white to off-white solid . It is soluble in phosphate buffer (pH 7.1) and ethanol . The molecular weight is 425.444.Applications De Recherche Scientifique

Binding Affinities for Dopamine Receptors

A study focused on the synthesis of analogues, including 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole derivatives, to measure their affinity for dopamine D(2) and D(3) receptors. Incorporating an oxadiazole moiety resulted in a loss of affinity for both receptor subtypes, indicating the specificity of structural features for receptor binding (Huang et al., 2001).

Antiepileptic Effects in Animal Models

Non-competitive AMPA receptor antagonists, including compounds structurally related to oxadiazoles, were evaluated in a genetic animal model of absence epilepsy. These studies suggest that AMPA receptor antagonists might play a role in absence epilepsies, depending on the involvement of specific neuronal areas (Citraro et al., 2006).

Electrochemical Oxidation and Synthesis Studies

Research into the electrochemical oxidation of aromatic ethers, including attempts to synthesize specific oxadiazole derivatives, provides insight into the challenges and potential methodologies for creating complex molecules with potential biological activity (Carmody et al., 1980).

Metabolic Pathway of P-glycoprotein Inhibitor

A study on the metabolism of HM-30181, a P-glycoprotein inhibitor with a structure featuring oxadiazole and isoquinoline moieties, identified the in vitro and in vivo metabolic pathway in rats, highlighting the role of O-demethylation and hydroxylation (Paek et al., 2006).

Cytotoxic Activity on Human Cancer Cells

Isoquinolinequinone–amino acid derivatives with varying structures were synthesized and evaluated for their cytotoxic activity against normal and cancer cell lines, demonstrating the importance of the structural relationship in cytotoxic effects. Compounds derived from specific amino acids showed promising cytotoxic activity (Valderrama et al., 2016).

Propriétés

IUPAC Name |

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O4/c1-30-21-13-12-16(14-22(21)31-2)23-26-24(32-27-23)20-15-28(17-8-4-3-5-9-17)25(29)19-11-7-6-10-18(19)20/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKNAVDPDZPAFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

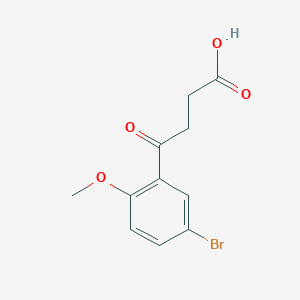

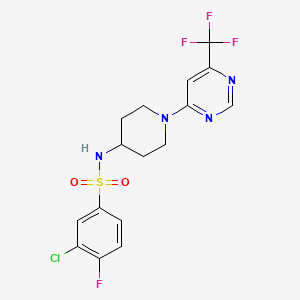

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2567473.png)

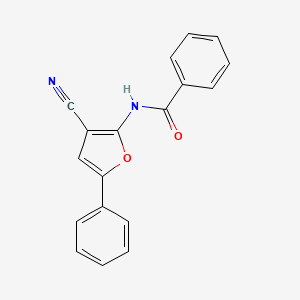

![N-Bicyclo[2.2.1]heptan-2-ylidenehydroxylamine](/img/structure/B2567475.png)

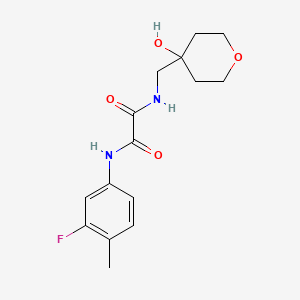

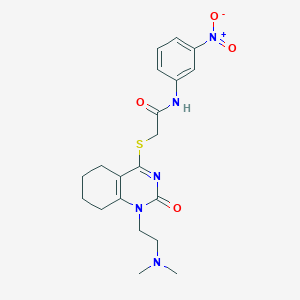

![3-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1-phenyl-4(1H)-pyridazinone](/img/structure/B2567478.png)

![N-(4-bromophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2567480.png)

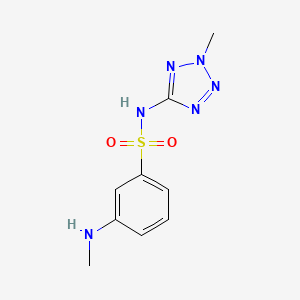

![1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2567483.png)